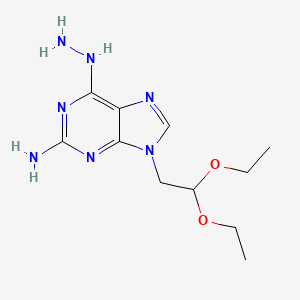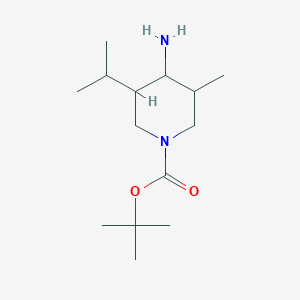
1-Chloro-5-iodo-2-methoxy-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-5-iodo-2-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8ClIO It is a derivative of benzene, characterized by the presence of chlorine, iodine, methoxy, and methyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-5-iodo-2-methoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired substitution occurs efficiently .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes can include Friedel-Crafts acylation, followed by halogenation and methylation reactions. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-5-iodo-2-methoxy-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the chlorine or iodine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions to form biaryl compounds
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as aluminum chloride.
Oxidation and Reduction Reactions: Reagents like potassium permanganate or sodium borohydride are used under controlled temperature and pH conditions.
Coupling Reactions: Palladium catalysts and ligands are commonly employed in these reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
1-Chloro-5-iodo-2-methoxy-3-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1-Chloro-5-iodo-2-methoxy-3-methylbenzene exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the reaction conditions. The presence of chlorine and iodine atoms makes it a versatile intermediate in organic synthesis, allowing it to participate in a wide range of reactions .
Comparaison Avec Des Composés Similaires
- 1-Chloro-2-iodo-3-methoxybenzene
- 1-Chloro-4-iodo-2-methoxybenzene
- 1-Chloro-5-iodo-2-methoxybenzene
Comparison: 1-Chloro-5-iodo-2-methoxy-3-methylbenzene is unique due to the specific positioning of its substituents on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H8ClIO |
|---|---|
Poids moléculaire |
282.50 g/mol |
Nom IUPAC |
1-chloro-5-iodo-2-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8ClIO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,1-2H3 |
Clé InChI |
HYONRDMJSKNRRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-2-[[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14766201.png)

![3'-Ethyl-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B14766213.png)
![((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14766222.png)


![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14766250.png)
![Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14766251.png)



![4-[(Oxolan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B14766271.png)


